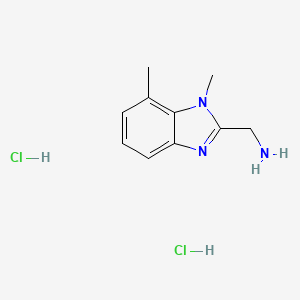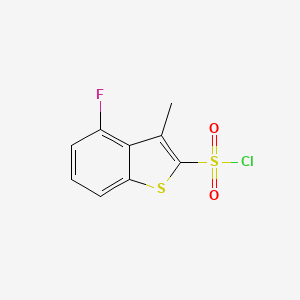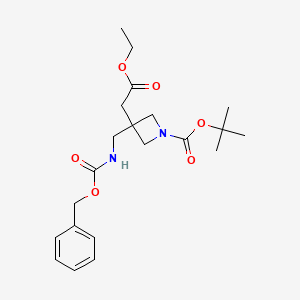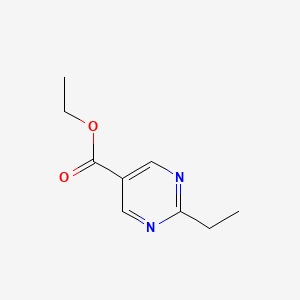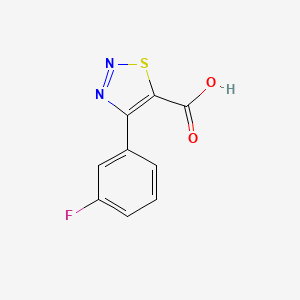
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of fluorophenyl compounds, which are often used in the synthesis of various pharmaceuticals . Fluorophenyl groups are known for their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluorophenyl compounds are often synthesized through various coupling reactions . For instance, Suzuki-Miyaura cross-coupling reactions are commonly used to couple boronic acids with organic halides .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-Fluorophenyl)propanoic acid, consists of a fluorophenyl group attached to a propanoic acid group . The presence of the fluorine atom can significantly influence the compound’s chemical properties due to its high electronegativity .Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For example, they can undergo coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
Fluorophenyl compounds generally have good stability and bioavailability due to the strong carbon-fluorine bonds. They also tend to have low toxicity and good tissue penetration .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
- Antibacterial Agents : New molecules incorporating fluorine and thiadiazole groups, such as 4-(3-Fluorophenyl)-1,2,3-thiadiazole derivatives, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising antibacterial efficacy, highlighting their potential in addressing antibiotic resistance issues B. S. Holla, K. Bhat, N. S. Shetty, 2003; B. S. Holla et al., 2005.
Anticancer Applications
- Anticancer Agents : The synthesis of novel 1,2,4-triazolo[3,4-b]-thiadiazole derivatives, which include 4-(3-Fluorophenyl)-1,2,3-thiadiazole units, has been explored for their potential anticancer activities. Several of these compounds have demonstrated in vitro anticancer activity, suggesting a promising avenue for the development of new anticancer therapeutics K. Bhat, D. J. Prasad, B. Poojary, B. S. Holla, 2004.
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Research on 4-(3-Fluorophenyl)-1,2,3-thiadiazole derivatives has also covered their antimicrobial and antifungal potentials. These studies have shown that the synthesized compounds possess significant inhibitory effects against a variety of microbial and fungal pathogens, indicating their relevance in developing new treatments for infectious diseases S. G. Dengale et al., 2019.
Novel Synthesis Techniques
- Microwave-Assisted Synthesis : The application of microwave irradiation in the synthesis of thiadiazole derivatives, including those with the 4-(3-Fluorophenyl)-1,2,3-thiadiazole motif, has been explored for its efficiency and potential in rapid synthesis of complex molecules. This method has facilitated the development of compounds with enhanced antimicrobial activities M. Kidwai et al., 1998.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLZROHKLQEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
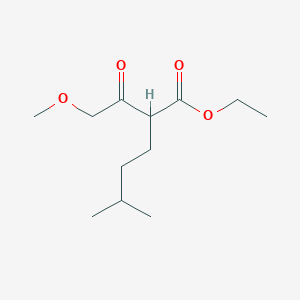
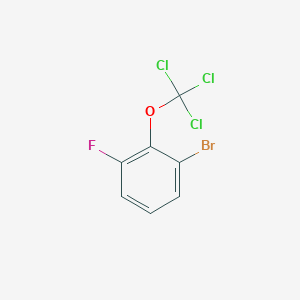
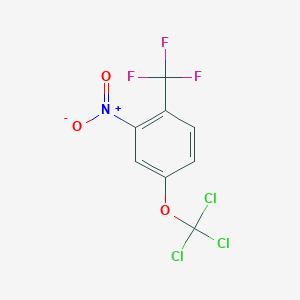
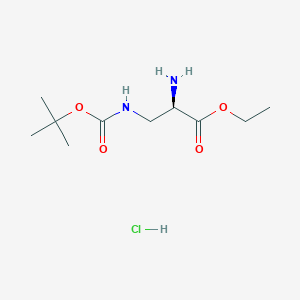
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
